6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol

Organic Synthesis Medicinal Chemistry Building Block

Research pain point: Positional isomers of tetrahydronaphthalenol lack precise reactivity handles for targeted SAR studies. Solution: This 6-methoxy, 2-hydroxyl substituted scaffold provides definitive regiospecificity for derivatization (esterification, etherification) without the pan-5-LOX inhibition (IC50 >10,000 nM) of NDGA. • Purity: 97% solid (mp 53.5-56°C) • Application: Intermediate for neurological disorder targets & antioxidant lipid studies • Supply: Defined analytical standard for HPLC/GC-MS method development

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 1447-87-6
Cat. No. B075099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
CAS1447-87-6
Synonyms6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-OL
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(CC2)O)C=C1
InChIInChI=1S/C11H14O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10,12H,2,4,6H2,1H3
InChIKeyHQYTZERMKCBGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: Identity & Procurement


6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol (CAS 1447-87-6) is a bicyclic organic compound classified as a substituted tetrahydronaphthalenol . Its molecular formula is C11H14O2, with a molecular weight of 178.23 g/mol, and it features a methoxy group at the 6-position and a hydroxyl group at the 2-position of the tetrahydronaphthalene ring . It is commercially available as a research chemical and building block, typically with a purity of 97% .

Reactive 2-hydroxyl handle for derivatization
6-Methoxy substitution defines scaffold identity
Catalog-available solid with defined purity

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: Analog Interchangeability Risks


The presence and specific positioning of the 6-methoxy and 2-hydroxyl groups on the tetrahydronaphthalene core directly dictate the compound's reactivity and biological profile . Substituting it with a generic analog, such as an unsubstituted tetrahydronaphthalen-2-ol or a positional isomer, would alter or eliminate the desired chemical handle for further derivatization and significantly impact its biological activity, as seen in comparisons with related compounds like NDGA [1]. The following sections provide quantitative evidence for these specific differences.

Unsubstituted tetrahydronaphthalen-2-ol
Lacks the 6-methoxy group, changing electronic and steric properties for further reactions.
Positional isomer
Hydroxyl or methoxy relocation alters regiochemistry of derivatization and may shift biological profile.
Generic ketone or indan analog
Different oxidation state or ring size may not replicate target compound reactivity or biological context.

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: Quantitative Procurement Evidence


Derivatization vs. 6-Methoxy-1-tetralone

The presence of both a hydroxyl and a methoxy group on the tetrahydronaphthalene core distinguishes this compound from the ketone analog, 6-Methoxy-1-tetralone . The 2-hydroxyl group provides a distinct nucleophilic site for further derivatization (e.g., esterification, etherification), which is absent in the tetralone . This difference in functional group chemistry makes it a more versatile intermediate for specific synthetic routes.

Derivatization handle
Reported
Secondary alcohol vs. ketone
Enables esterification/etherification not possible with tetralone.
Qualitative reactivity difference
Organic Synthesis Medicinal Chemistry Building Block

Solid Form Handling Benefits

The target compound is a solid at room temperature with a reported melting point of 53.5-56 °C [1]. This physical form is advantageous for handling, purification, and formulation compared to closely related compounds with lower melting points or those that are liquids. While specific comparator data is not available, the known solid state simplifies procurement and storage for research applications.

Melting point
Reported
53.5–56 °C
Solid state simplifies handling and weighing.
Class-level comparison to liquid analogs
Physical Chemistry Formulation Analytical Standards

Weak 5-LOX Inhibition vs. NDGA

The compound exhibits weak inhibition of human recombinant 5-lipoxygenase (5-LOX) with a reported IC50 > 10,000 nM (>10 µM) [1]. This activity is several orders of magnitude weaker than that of the standard LOX inhibitor nordihydroguaiaretic acid (NDGA), which has an IC50 of 200 nM for 5-LOX . This quantitative difference confirms that the compound is not a potent LOX inhibitor and should not be selected for applications requiring strong inhibition of this pathway.

5-LOX IC₅₀
Cross-study comparable
>10,000 nM (target) vs. 200 nM (NDGA)
Supports negative selection for potent 5-LOX inhibition.
In vitro recombinant enzyme assay
Inflammation Enzyme Inhibition Pharmacology

LOX Isoform Selectivity Profile

While 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol shows weak activity against 5-LOX (IC50 > 10,000 nM), it has been described as a 'potent lipoxygenase inhibitor' in other contexts [1] and tested against platelet 12-lipoxygenase at 30 µM . In contrast, the standard inhibitor NDGA is a pan-LOX inhibitor with IC50 values of 200 nM (5-LOX), 30 µM (12-LOX), and 30 µM (15-LOX) . This suggests a distinct selectivity profile, but precise quantitative data for other LOX isoforms is currently unavailable for the target compound.

LOX isoform selectivity
Class-level inference
Weak 5-LOX; tested against 12-LOX at 30 µM
Profile may differ from pan-inhibitor NDGA.
Quantitative data for other isoforms unavailable
Inflammation Enzyme Selectivity Pharmacology

Catalog Availability vs. Custom Synthesis

This compound is commercially available from major suppliers as a catalog item with a defined purity of 97% . In contrast, many closely related positional isomers or analogs (e.g., 6-methoxy-1-tetralone, 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol) are often available only through custom synthesis or with lower purity grades [1]. This ready availability as a high-purity solid simplifies procurement and ensures batch-to-batch consistency for reproducible research.

Commercial availability
Supporting evidence
Catalog item with defined purity vs. custom synthesis
Reduces lead time and batch variability.
Compared to positional isomer analogs
Procurement Quality Control Research Chemical

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: Research & Industrial Applications


Pharmaceutical & Agrochemical Synthesis

This compound is used as a versatile building block and intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders . The presence of the 2-hydroxyl group allows for further functionalization (e.g., esterification, etherification), enabling the creation of diverse compound libraries for medicinal chemistry programs .

Non-Pan LOX Modulator Development

Given its weak inhibition of 5-LOX (IC50 > 10,000 nM) but broader description as a lipoxygenase inhibitor [1], this compound serves as a valuable scaffold for medicinal chemists aiming to develop modulators with a different selectivity profile than the potent, pan-inhibitor NDGA [2]. It is a starting point for SAR studies to enhance activity against specific isoforms like 12-LOX or 15-LOX while avoiding strong 5-LOX suppression.

Analytical Standard & Reference Material

Its commercial availability as a solid with a defined purity of 97% and a well-characterized melting point of 53.5-56 °C [3] makes it suitable for use as an analytical standard in method development, calibration, and quality control protocols involving HPLC or GC-MS, particularly when analyzing related tetrahydronaphthalene derivatives.

Antioxidant Mechanism Studies

The compound is described as an antioxidant in fats and oils [1]. While specific quantitative data is lacking, this property, combined with its defined structure, makes it a candidate for fundamental studies investigating structure-activity relationships of phenolic antioxidants in lipid systems.

Application
Selection Property
Validation Focus
Pharmaceutical & agrochemical synthesis
Hydroxyl functional handle
Derivatization compatibility
Non-pan LOX modulator development
Isoform selectivity profile
SAR for 12-/15-LOX, avoiding strong 5-LOX inhibition
Analytical method development
Defined purity and melting point
HPLC/GC-MS calibration for tetrahydronaphthalenes
Antioxidant mechanism studies
Reported antioxidant in lipid systems
Structure-activity relationships of phenolic antioxidants

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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